molecular formula C13H13FN4S B5128065 [6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

Cat. No. B5128065
M. Wt: 276.33 g/mol
InChI Key: TXDRKEAAHURGHQ-UHFFFAOYSA-N
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Description

[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide is a chemical compound that has received considerable attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery.

Mechanism of Action

The exact mechanism of action of [6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide is not yet fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell cycle regulation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and is well-tolerated in animal models. The compound has been found to have minimal effects on normal cells, indicating its potential as a selective anticancer agent. Additionally, the compound has been shown to possess antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of [6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide is its potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, the compound has limited solubility in water, which may pose challenges in its formulation and administration. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several possible future directions for the research and development of [6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide. One potential direction is to explore its potential as a lead compound for the development of new anticancer drugs. Further studies are needed to optimize the compound's pharmacokinetic and pharmacodynamic properties and to investigate its efficacy in animal models. Another possible direction is to investigate the compound's potential as a new antimicrobial agent. Finally, the compound's antioxidant properties may also be explored for potential applications in the treatment of various oxidative stress-related diseases.

Synthesis Methods

The synthesis of [6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide involves several steps, including the reaction of 6-fluoro-1H-indole-2-carboxylic acid with thionyl chloride to form 6-fluoro-1H-indole-2-carbonyl chloride. The resulting compound is then reacted with methyl mercaptan to yield 6-fluoro-1-(methylthio)-1H-indole-2-carbonyl chloride. The final step involves the reaction of the latter compound with cyanamide to form the desired product.

Scientific Research Applications

[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, the compound has been found to possess potent antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

(6-fluoro-1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4S/c1-19-13(17-7-15)12-9(4-5-16-13)10-6-8(14)2-3-11(10)18-12/h2-3,6,16-18H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRKEAAHURGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)F)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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